

A-Technical-Guide-to-3-Substituted-Quinoline-Derivatives-Synthesis-Biological-Activities-and-Mechanisms

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For-Researchers,-Scientists,-and-Drug-Development-Professionals

This-technical-guide-provides-a-comprehensive-review-of-3-substituted-quinoline-derivatives,-focusing-on-their-synthesis,-diverse-biological-activities,-and-mechanisms-of-action.-The-quinoline-scaffold-is-a-critical-pharmacophore-in-medicinal-chemistry,-and-substitution-at-the-3-position-is-often-key-to-modulating-biological-efficacy.-This-document-summarizes-quantitative-data,-details-key-experimental-protocols,-and-visualizes-complex-pathways-to-serve-as-an-essential-resource-for-professionals-in-drug-discovery-and-development.

1.-Synthesis-of-3-Substituted-Quinoline-Derivatives

The-construction-of-the-quinoline-ring-system-with-specific-substituents-at-the-3-position-is-achieved-through-several-classic-and-modern-synthetic-methodologies.-Among-the-most-versatile-and-widely-used-is-the-Friedländer-synthesis.

The-Friedländer-synthesis-involves-the-reaction-of-a-2-aminoaryl-aldehyde-or-ketone-with-a-carbonyl-compound-containing-an- α -methylene-group.[1][2] This-condensation-reaction,-which-can-be-catalyzed-by-either-acids-or-bases,-is-a-direct-and-efficient-method-for-creating-polysubstituted-quinolines.[3] The-mechanism-proceeds-through-either-an-aldol-condensation-followed-by-cyclization-and-dehydration-or-the-formation-of-a-Schiff-base-intermediate-followed-by-an-intramolecular-aldol-reaction.[1]



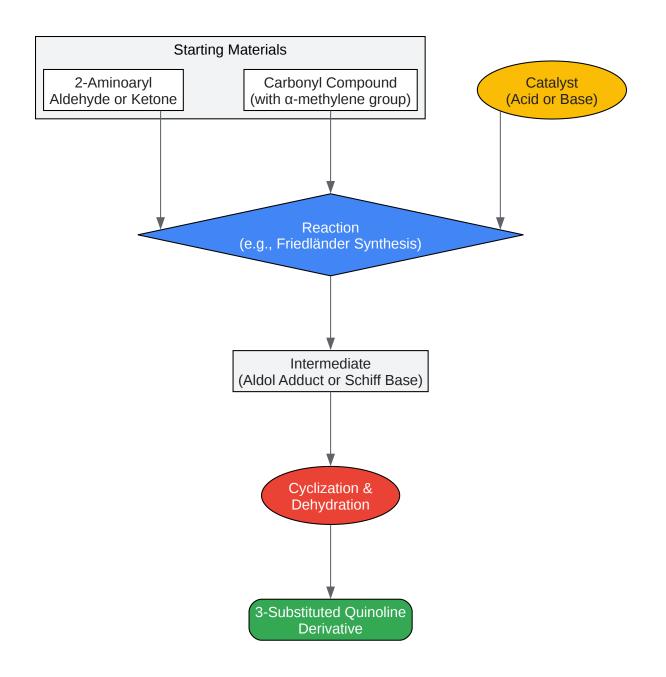




Other-notable-methods-include:

- Pfitzinger-Reaction: A-variation-of-the-Friedländer-synthesis-that-uses-isatin-and-a-carbonyl-compound-to-produce-quinoline-4-carboxylic-acids-substituted-at-the-2-and-3-positions.[3]
- Combes-Quinoline-Synthesis: This-method-utilizes-the-reaction-of-arylamines-and-1,3-dicarbonyl-compounds-to-yield-2,4-substituted-quinolines.
- Doebner-von-Miller-Reaction: Involves-the-reaction-of- α , β -unsaturated-carbonyl-compounds-with-anilines.
- Modern-Catalytic-Approaches: Recent-advances-have-introduced-the-use-of-nanocatalysts,-microwave-irradiation,-and-ionic-liquids-to-improve-yields,-reduce-reaction-times,-and-promote-greener-synthetic-protocols.[3][4][5][6] For-instance,-a-continuous-flow-photochemical-strategy-has-been-developed-for-the-safe-and-rapid-synthesis-of-3-cyanoquinolines.[7][8]





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A generalized workflow for the synthesis of 3-substituted quinolines.



2.-Biological-Activities-and-Structure-Activity-Relationships-(SAR)

3-Substituted-quinoline-derivatives-exhibit-a-wide-spectrum-of-pharmacological-activities,-making-them-attractive-scaffolds-for-drug-development.-The-nature-and-position-of-substituents-on-the-quinoline-ring-are-critical-for-both-the-type-and-potency-of-the-biological-activity.

2.1-Anticancer-Activity

Numerous-3-substituted-quinoline-derivatives-have-demonstrated-potent-antiproliferative-activity-against-various-human-cancer-cell-lines.[9] SAR-studies-indicate-that-the-substituent-at-the-3-position-can-significantly-influence-cytotoxicity.-For-example,-in-some-series,-a-methyl-group-at-position-3-was-found-to-reduce-activity,-whereas-other-substitutions-are-essential-for-potency.[10]

One-mechanism-of-action-involves-the-induction-of-apoptosis.-Certain-quinoline-derivatives-can-trigger-programmed-cell-death-by-activating-the-p53-tumor-suppressor-pathway.[11] Activated-p53-can-transcriptionally-activate-pro-apoptotic-genes-like-BAX,-leading-to-mitochondrial-dysfunction-and-the-initiation-of-the-caspase-cascade.[12]

| Compound- Class | Cancer-Cell- Line | Activity-Metric | Value-(μM) | Reference |
|--------------------------------------|----------------------|-----------------|------------|-----------|
| 2-Arylquinolines | HeLa-(Cervical) | IC50 | 8.3 | [9] |
| 2-Arylquinolines | PC3-(Prostate) | IC50 | 31.37 | [9] |
| 1,2,3,4- Tetrahydroquinoli nes | HeLa-(Cervical) | IC50 | 13.15 | [9] |

2.2-Antimicrobial-Activity

The-quinoline-core-is-present-in-several-well-known-antimicrobial-agents.-Derivatives-with-substitutions-at-the-3-position-have-been-explored-for-their-potential-as-novel-antibacterial-and-antifungal-drugs.



| Compound-Class | Bacterial-Strain | Activity-Metric | Value-(µg/mL) |
|--------------------------------|------------------|-----------------|---------------|
| Quinolone- Carboxamides | Mtuberculosis | MIC | Not-Specified |
| Chloroquinoline- Methanones | Various-bacteria | MIC | Not-Specified |
| Quinoline-Hydrazones | Various-bacteria | MIC | Not-Specified |

2.3-Other-Pharmacological-Activities

Beyond-cancer-and-infectious-diseases,-3-substituted-quinolines-have-shown-promise-in-other-therapeutic-areas:

- Antiallergy-Agents: A-series-of-3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic-acid-derivatives-showed-potent-antiallergy-activity,-with-oral-ED50-values-as-low-as-0.3-mg/kg-in-rat-models.[13]
- Antimalarial-Activity: While-4-substituted-quinolines-like-chloroquine-are-famousantimalarials,-modifications-at-other-positions,-including-the-3-position,-are-activelyinvestigated-to-combat-drug-resistance.[10]
- Immunomodulatory-Activity: Certain-4-quinolinamines-act-as-potent-antagonists-ofimmunostimulatory-CpG-oligodeoxynucleotides,-with-inhibitory-concentrations-in-thenanomolar-range.[14]

3.-Mechanisms-of-Action:-The-p53-Apoptotic-Pathway

A-key-mechanism-by-which-some-3-substituted-quinoline-derivatives-exert-their-anticancer-effect-is-through-the-activation-of-p53-mediated-apoptosis.-Under-cellular-stress,-such-as-that-induced-by-a-cytotoxic-compound,-the-p53-protein-is-stabilized-and-accumulates-in-the-nucleus.[15] It-then-acts-as-a-transcription-factor,-upregulating-genes-that-promote-cell-cycle-arrest-or-apoptosis.[12]

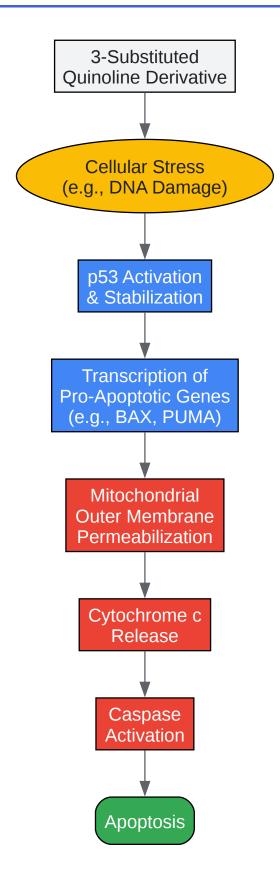






The-intrinsic-apoptotic-pathway-is-a-major-route-for-p53.-It-involves-the-transcriptional-activation-of-pro-apoptotic-Bcl-2-family-members-like-BAX-and-PUMA.[11] These-proteins-translocate-to-the-mitochondria,-leading-to-the-release-of-cytochrome-c,-which-in-turn-activates-the-caspase-cascade,-culminating-in-cell-death.[12]





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The p53-mediated intrinsic apoptotic signaling pathway.



4.-Key-Experimental-Protocols 4.1-General-Protocol-for-Friedländer-Synthesis

This-protocol-is-a-generalized-procedure-for-the-synthesis-of-poly-substituted-quinolines.[5][16]

- Reactant-Mixture: In-a-round-bottom-flask,-combine-the-o-aminoaryl-aldehyde-or-ketone-(1-equivalent)-and-the-α-methylene-carbonyl-compound-(1.1-equivalents).
- Catalyst-and-Solvent: Add-a-catalytic-amount-of-an-acid-(e.g.,-p-toluenesulfonic-acid)-or-base.-Alternatively,-for-greener-protocols,-a-solid-acid-catalyst-like-Nafion-or-Amberlyst-15-can-be-used,-often-under-solvent-free-conditions-or-in-a-solvent-like-ethanol.[4][5]
- Reaction-Conditions: Heat-the-mixture-under-reflux-or-using-microwave-irradiation-(e.g.,-100-120°C)-for-the-required-time-(typically-10-minutes-to-several-hours),-monitoring-the-reaction's-progress-by-Thin-Layer-Chromatography-(TLC).
- Work-up-and-Purification: After-the-reaction-is-complete,-cool-the-mixture-to-room-temperature.-If-a-solvent-was-used,-remove-it-under-reduced-pressure.-Neutralize-the-residue-with-a-saturated-sodium-bicarbonate-solution-and-extract-the-product-with-anorganic-solvent-(e.g.,-ethyl-acetate).
- Isolation: Dry-the-combined-organic-layers-over-anhydrous-sodium-sulfate,-filter,-and-concentrate-the-filtrate.-Purify-the-crude-product-by-column-chromatography-on-silica-gel-to-obtain-the-pure-3-substituted-quinoline-derivative.

4.2-Protocol-for-MTT-Cytotoxicity-Assay

The-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-assay-is-a-standard-colorimetric-method-to-assess-cell-viability-and-evaluate-the-cytotoxic-effects-of-compounds. [17][18][19]

- Cell-Seeding: Plate-cancer-cells-in-a-96-well-plate-at-a-density-of-approximately-5,000-10,000-cells/well-in-100-μL-of-culture-medium.-Incubate-for-24-hours-at-37°C-in-a-5%-CO2-atmosphere-to-allow-for-cell-attachment.
- Compound-Treatment: Prepare-serial-dilutions-of-the-3-substituted-quinoline-derivatives-in-culture-medium.-Remove-the-old-medium-from-the-wells-and-add-100-µL-of-the-compound-



solutions-at-various-concentrations.-Include-untreated-cells-as-a-negative-control-and-a-known-chemotherapeutic-agent-as-a-positive-control.

- Incubation: Incubate-the-plate-for-an-additional-24-to-72-hours-at-37°C-with-5%-CO2.
- MTT-Addition: Add-10-20-μL-of-MTT-reagent-(typically-5-mg/mL-in-PBS)-to-each-well-and-incubate-for-3-4-hours.-During-this-time,-mitochondrial-dehydrogenases-in-living-cells-will-reduce-the-yellow-MTT-to-purple-formazan-crystals.[20]
- Solubilization: Carefully-remove-the-medium-containing-MTT-and-add-100-200-μL-of-a-solubilizing-agent-(e.g.,-DMSO-or-isopropanol)-to-each-well-to-dissolve-the-formazan-crystals.[19]
- Absorbance-Measurement: Shake-the-plate-gently-for-15-minutes-on-an-orbital-shaker-to-ensure-complete-dissolution.-Measure-the-absorbance-(optical-density)-of-the-solution-using-a-microplate-reader-at-a-wavelength-of-570-nm.[20]
- Data-Analysis: Calculate-the-percentage-of-cell-viability-relative-to-the-untreated-control-cells.-Plot-the-viability-against-the-logarithm-of-the-compound-concentration-to-determine-the-IC50-value-(the-concentration-at-which-50%-of-cell-growth-is-inhibited).

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